2-[(3-Methylphenyl)sulfanyl]benzoic acid
Description
Properties
CAS No. |
84964-59-0 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O2S/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
MACQTAIPPIPIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzoic acid with 3-methylphenyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 2-[(3-methylphenyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated compounds
Scientific Research Applications
Synthesis Methods:
- Catalytic Reactions: Various catalytic methods have been reported for synthesizing 2-[(3-methylphenyl)sulfanyl]benzoic acid, including palladium-catalyzed cross-coupling reactions.
- Reagents Used: Common reagents include thiophenol derivatives and benzoic acid or its derivatives under controlled conditions to yield the target compound efficiently.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar sulfonamide derivatives, indicating potential applications for this compound in combating bacterial infections. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
There is growing evidence suggesting that compounds containing sulfanyl groups may exhibit anti-inflammatory effects. These properties could make this compound a candidate for developing new anti-inflammatory drugs.
Case Study 1: Antimicrobial Evaluation
In an evaluation of antimicrobial activities of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against pathogenic bacteria. This suggests that this compound could similarly possess significant antimicrobial properties .
Case Study 2: Synthesis and Characterization
A detailed study on the synthesis of related benzoic acid derivatives demonstrated successful yields using innovative catalytic methods. This research emphasizes the importance of optimizing reaction conditions to enhance the efficiency of synthesizing compounds like this compound .
Applications in Drug Development
The structural characteristics of this compound make it a valuable intermediate in pharmaceutical chemistry. Its potential to act as an active pharmaceutical ingredient (API) could lead to developments in treatments for infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or interfering with enzyme-substrate interactions. It may also interact with DNA and RNA, inhibiting protein synthesis and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(3-Methylphenyl)sulfanyl]benzoic acid, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Acidity :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) increase the acidity of the benzoic acid moiety by stabilizing the deprotonated form. In contrast, electron-donating groups (e.g., methyl in the target compound) reduce acidity.
- The sulfanyl group itself is moderately electron-withdrawing due to the electronegativity of sulfur, further modulating acidity .
Synthetic Pathways :
- Many analogs are synthesized via nucleophilic substitution or thiol-ene reactions. For example, 2-[(carboxymethyl)sulfanyl]benzoic acid derivatives (e.g., ) are prepared by reacting thioglycolic acid with α,β-unsaturated ketones. Similar methods may apply to the target compound .
Methylsulfonyl derivatives (e.g., 2-Methylsulfonylbenzoic acid) exhibit high thermal stability, making them suitable for industrial applications .
Crystallographic Behavior :
- Analogs such as ethyl 2-(3-ethylsulfanyl-5-fluoro-benzofuran-2-yl)acetate form hydrogen-bonded dimers in the crystal lattice, a feature critical for understanding their solid-state reactivity .
Biological Activity
2-[(3-Methylphenyl)sulfanyl]benzoic acid, with the chemical formula C₁₄H₁₂O₂S and a molecular weight of approximately 244.31 g/mol, is an aromatic compound characterized by a benzoic acid structure modified with a sulfanyl group and a 3-methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and modulation of various cellular processes.
Chemical Structure and Properties
The structural features of this compound include:
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- 3-Methylphenyl Moiety : Influences the compound's hydrophobicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O₂S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly through its interactions with enzymes and cellular signaling pathways. The following sections detail its potential mechanisms of action and biological implications.
Enzyme Inhibition
Compounds similar to this compound have been noted for their roles in inhibiting specific enzymes, which can lead to therapeutic applications. For instance, enzyme inhibition studies suggest that this compound may interact with enzymes involved in cancer signaling pathways, potentially influencing tumor growth and progression.
Case Study: Enzyme Interaction
In a study exploring the enzyme inhibition properties of related compounds, it was found that derivatives with sulfanyl groups could inhibit key enzymes involved in metabolic pathways linked to cancer. The IC₅₀ values indicated effective inhibition at concentrations below 10 µM, demonstrating the compound's potential as an anticancer agent .
Modulation of Signaling Pathways
The compound may also affect various signaling pathways within cells, impacting processes such as proliferation and apoptosis. Understanding these interactions is crucial for elucidating the therapeutic effects and safety profiles of this compound.
Table: Biological Targets and Effects
| Biological Target | Effect | Reference |
|---|---|---|
| Enzymes (e.g., kinases) | Inhibition | , |
| Receptors (e.g., EGFR) | Modulation of signaling | |
| Apoptosis pathways | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
Interaction with Cellular Components
Research has shown that compounds with similar structures can interact with proteins involved in cell cycle regulation. This interaction can lead to either the promotion or inhibition of cell division, depending on the specific target proteins engaged .
Potential Applications
Given its biological activity, this compound holds promise for applications in:
- Cancer Therapy : As an inhibitor of cancer-related enzymes.
- Antimicrobial Agents : Due to potential interactions with bacterial enzymes.
- Drug Development : As a scaffold for synthesizing novel therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(3-Methylphenyl)sulfanyl]benzoic acid?
The synthesis typically involves coupling a benzoic acid derivative with a sulfanyl-containing aryl group. A common approach is the nucleophilic substitution of a halogenated benzoic acid (e.g., 2-chlorobenzoic acid) with 3-methylthiophenol under basic conditions. For example:
- Step 1 : React 2-chlorobenzoic acid with 3-methylthiophenol in the presence of K₂CO₃ in DMF at 80–100°C for 12–24 hours .
- Step 2 : Purify the product via recrystallization from ethanol/water.
Alternative routes may use thiourea intermediates or transition-metal catalysis for C–S bond formation .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : and NMR confirm the sulfanyl linkage (δ ~3.8–4.2 ppm for S–CH₃ in 3-methylphenyl) and carboxylic acid proton (δ ~12–13 ppm) .
- IR Spectroscopy : Peaks at ~2500–3300 cm⁻¹ (O–H stretch) and ~1680 cm⁻¹ (C=O stretch) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–C bond ~1.8 Å) using SHELX software .
Q. What are the primary research applications of this compound?
- Organic Synthesis : As a precursor for sulfonamide derivatives or metal-organic frameworks (MOFs) .
- Biological Studies : Investigated for enzyme inhibition (e.g., cyclooxygenase) due to structural similarity to NSAIDs like ketoprofen .
Advanced Research Questions
Q. How can reaction yields be optimized for regioselective sulfanylation?
- Catalyst Screening : Test Pd/Cu systems for C–S cross-coupling to reduce byproducts .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.
- Temperature Control : Lower temperatures (e.g., 60°C) favor mono-substitution over di-substitution .
- Table 1 : Yield comparison under varying conditions:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| K₂CO₃/DMF, 80°C | 72 | 95 | |
| Pd(OAc)₂/THF, 60°C | 85 | 98 |
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay conditions or impurities. Strategies include:
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).
- Purity Analysis : Use HPLC-MS to ensure >98% purity, as trace thiophenol byproducts can skew results .
- Meta-Analysis : Compare IC₅₀ values from studies using identical enzyme isoforms (e.g., COX-1 vs. COX-2) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to COX enzymes; focus on sulfanyl group interactions with hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with inhibitory activity .
Data Contradiction Analysis
Q. Conflicting reports on solubility in aqueous vs. organic solvents—how to interpret?
- Issue : Polar carboxylic acid vs. hydrophobic 3-methylphenyl group creates amphiphilic behavior.
- Methodology : Measure partition coefficients (logP) via shake-flask method (e.g., logP = 2.1 in octanol/water) .
- Resolution : Solubility is pH-dependent; >90% ionization occurs at pH >5, enhancing aqueous solubility .
Methodological Best Practices
Q. How to validate synthetic intermediates without commercial standards?
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ = 259.08 m/z for intermediate X) .
- Comparative TLC : Use Rf values against known benzoic acid derivatives .
Q. Strategies for scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous reactors reduce side reactions (residence time ~30 minutes) .
- Catalyst Recycling : Recover Pd/C via filtration; reuse for 3–5 cycles with <5% yield drop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
